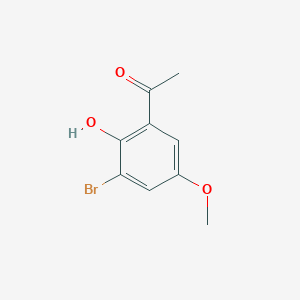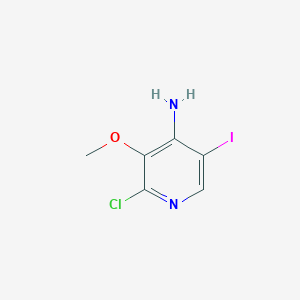![molecular formula C5H9BrO2 B13982683 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol CAS No. 4131-71-9](/img/structure/B13982683.png)
2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol is an organic compound with the molecular formula C5H9BrO2 It is a brominated ether alcohol, characterized by the presence of a bromine atom attached to a propene group, which is further connected to an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol typically involves the reaction of 2-bromo-2-propen-1-ol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and subsequent formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Addition Reactions: The double bond in the propene group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Addition: Bromine or hydrogen gas in the presence of a catalyst such as palladium or platinum.
Major Products Formed
Substitution: Formation of ethers, amines, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Addition: Formation of dibromo derivatives or hydrogenated products.
Aplicaciones Científicas De Investigación
2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of polymers and resins.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the alcohol group undergoes electron transfer processes to form oxidized products. The compound’s reactivity is influenced by the presence of the bromine atom and the double bond, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Bromoprop-2-en-1-yl)oxy]methylbenzene: Similar structure but with a benzene ring instead of an ethoxy group.
2-[(2-Bromoprop-2-en-1-yl)oxy]-5-methoxybenzaldehyde: Contains a methoxybenzaldehyde group instead of an ethoxy group.
2-{4-[(2-Bromoprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine: Features a dimethoxyphenyl group and an ethanamine group.
Uniqueness
2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol is unique due to its combination of a brominated propene group and an ethoxy group, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propiedades
Número CAS |
4131-71-9 |
|---|---|
Fórmula molecular |
C5H9BrO2 |
Peso molecular |
181.03 g/mol |
Nombre IUPAC |
2-(2-bromoprop-2-enoxy)ethanol |
InChI |
InChI=1S/C5H9BrO2/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
Clave InChI |
SILJJCYOPGTJBR-UHFFFAOYSA-N |
SMILES canónico |
C=C(COCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)





![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)





